4-(Trifluoromethyl)-1,3-oxazolidin-2-one

Organic Synthesis Asymmetric Catalysis Chiral Building Blocks

Sourcing a well-characterized 4-trifluoromethyl oxazolidinone scaffold can be a bottleneck, delaying medicinal chemistry campaigns. This compound directly resolves that with precise, reproducible reactivity. It is an essential building block for modern CNS drug discovery and stereoselective synthesis. Key measurable outcomes include: Facilitates phosphazene-catalyzed cascade reactions to synthesize complex β-trifluoromethyl-β-amino acid derivatives with high diastereoselectivity (de > 95%); Enhances lead optimization by leveraging the 4-CF3 group to confer resistance to oxidative metabolism, improving pharmacokinetic profiles; Provides a reliable starting point for antimicrobial SAR studies, enabling systematic derivatization around the core scaffold.

Molecular Formula C4H4F3NO2
Molecular Weight 155.08 g/mol
CAS No. 162684-84-6
Cat. No. B182383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1,3-oxazolidin-2-one
CAS162684-84-6
Synonyms4-(trifluoroMethyl)-1,3-oxazolidin-2-one
Molecular FormulaC4H4F3NO2
Molecular Weight155.08 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C(F)(F)F
InChIInChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)
InChIKeyAOOOOLXZRHYHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 162684-84-6): A Core Fluorinated Oxazolidinone Scaffold for Chemical Synthesis


4-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 162684-84-6) is a heterocyclic organic compound featuring a trifluoromethyl (-CF3) group at the 4-position of an oxazolidin-2-one ring . It is primarily employed as a versatile building block in medicinal chemistry and organic synthesis. The -CF3 group imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable for constructing novel pharmaceutical candidates, chiral auxiliaries, and other complex fluorinated molecules [1].

Why 4-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 162684-84-6) Cannot Be Interchanged with Other Oxazolidinones


While other oxazolidinones exist, 4-(trifluoromethyl)-1,3-oxazolidin-2-one presents a unique, quantifiable differentiation profile. The position of the -CF3 group is critical; 5-substituted analogs or non-fluorinated versions exhibit vastly different chemical reactivities, biological activities, and physicochemical parameters [1]. The 4-position substitution pattern is specifically documented to enable a unique cascade esterification/stereoselective aza-Michael addition reaction, a pathway not generally accessible to other isomers [2]. The lack of direct head-to-head comparative data in the literature underscores the high degree of specialization for this specific scaffold, where 'generic' substitution would introduce an uncharacterized and likely suboptimal alternative, invalidating the specific reaction or application conditions for which this precise compound is sourced.

Quantifiable Differentiation Evidence for 4-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 162684-84-6)


Positional Isomerism Dictates Reactivity: Unique Cascade Reactivity of 4-CF3 Substitution

Chiral derivatives of 4-(trifluoromethyl)-1,3-oxazolidin-2-one, specifically N-acylated β-trifluoromethyl-α,β-unsaturated oxazolidin-2-ones, undergo a unique phosphazene-catalyzed cascade esterification/stereoselective aza-Michael addition. This specific transformation, yielding complex chiral amino acid derivatives, has not been demonstrated for the corresponding 5-(trifluoromethyl) isomer, highlighting a key, reaction-specific advantage of the 4-substituted scaffold [1].

Organic Synthesis Asymmetric Catalysis Chiral Building Blocks

Antibacterial Activity Profile of Unsubstituted 4-CF3 Scaffold

In vitro antimicrobial screening of the parent compound 4-(trifluoromethyl)-1,3-oxazolidin-2-one shows moderate activity against a panel of Gram-positive and Gram-negative bacteria. The observed MIC values for S. aureus (8 µg/mL) and E. coli (16 µg/mL) are significantly higher than those of clinically approved oxazolidinones like linezolid (typically MIC <4 µg/mL for S. aureus), but are broadly comparable to many other unsubstituted oxazolidinone core scaffolds .

Antimicrobial Screening Medicinal Chemistry Drug Discovery

Enhanced Lipophilicity from 4-CF3 Group Facilitates Blood-Brain Barrier Penetration Potential

The presence of the trifluoromethyl group is a well-established strategy to increase lipophilicity, which can enhance membrane permeability, including the potential for crossing the blood-brain barrier (BBB). While a direct comparative logP for this exact compound versus its non-fluorinated analog (1,3-oxazolidin-2-one) is not widely published, the calculated difference based on standard substituent constants (π-value for -CF3 ~ 0.88) suggests a ~10-fold increase in octanol-water partition coefficient [1].

ADME/Tox Medicinal Chemistry Drug Design

Metabolic Stability: 4-CF3 Substitution Resists Oxidative Metabolism

The -CF3 group is known to block metabolic oxidation at its site of attachment. This is a class-level benefit for all trifluoromethylated compounds. While specific in vitro microsomal stability data (e.g., half-life in human liver microsomes) for this exact compound is not available, the substituent confers a distinct advantage over a non-fluorinated analog or a compound with a metabolically labile group (e.g., a methyl group) [1].

ADME/Tox Metabolic Stability Drug Development

Industrial Synthesis: Continuous Flow Chemistry Enhances Production Efficiency and Yield

The industrial production of 4-(trifluoromethyl)-1,3-oxazolidin-2-one has been reported to employ continuous flow chemistry techniques, which significantly enhance yield and efficiency compared to traditional batch processes . This method facilitates rapid generation of trifluoromethyl anions using catalysts like cesium fluoride, leading to a more streamlined and cost-effective synthesis route.

Process Chemistry Continuous Flow Synthesis Scale-up

Validated Applications for 4-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 162684-84-6) Based on Evidence


Synthesis of Chiral β-Trifluoromethyl-β-Amino Acid Derivatives via Cascade Reactions

Researchers can utilize chiral derivatives of this compound in phosphazene-catalyzed cascade reactions to efficiently synthesize complex β-trifluoromethyl-β-amino acid derivatives with high diastereoselectivity (de > 95%) [1]. This application is directly supported by the unique reactivity of the 4-CF3 oxazolidinone scaffold documented in Section 3, Evidence Item 1.

A Fluorinated Building Block for CNS Drug Discovery Programs

This compound serves as an ideal building block for medicinal chemists designing central nervous system (CNS) drug candidates. Its enhanced lipophilicity, a direct result of the 4-CF3 group (Section 3, Evidence Item 3), increases its potential to cross the blood-brain barrier, a crucial property for CNS-active agents.

Lead Optimization Scaffold for Improving Metabolic Stability

In drug discovery, this compound is a valuable scaffold for lead optimization efforts aimed at improving metabolic stability. The 4-CF3 group is known to confer resistance to oxidative metabolism (Section 3, Evidence Item 4), allowing researchers to design analogs with potentially longer half-lives and better pharmacokinetic profiles.

Antimicrobial Scaffold for Structure-Activity Relationship (SAR) Exploration

As an unoptimized core scaffold with measurable but moderate antibacterial activity (Section 3, Evidence Item 2), this compound is a logical starting point for SAR studies. Researchers can systematically derivatize it to explore how structural modifications impact antimicrobial potency and spectrum, aiming to discover novel lead compounds.

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